molecular formula C9H5F4N3 B13610921 5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine

5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine

Katalognummer: B13610921
Molekulargewicht: 231.15 g/mol
InChI-Schlüssel: PKZSOAQFGUSAMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a tetrafluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,3,4,5-tetrafluorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3,4,5-tetrafluorophenylhydrazine
  • 2,3,4,5-tetrafluorophenylboronic acid
  • 2,3,4,5-tetrafluorophenylmethanol

Uniqueness

5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the tetrafluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H5F4N3

Molekulargewicht

231.15 g/mol

IUPAC-Name

5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H5F4N3/c10-4-1-3(5-2-6(14)16-15-5)7(11)9(13)8(4)12/h1-2H,(H3,14,15,16)

InChI-Schlüssel

PKZSOAQFGUSAMO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1F)F)F)F)C2=CC(=NN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.